

Minimum inhibitory concentration (MIC) of 2,5-Dihydroxybenzaldehyde

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Compound of Interest

Compound Name: 2,5-Dihydroxybenzaldehyde

Cat. No.: B135720

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Application Notes and Protocols for 2,5-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial properties of **2,5-Dihydroxybenzaldehyde**, also known as Gentisaldehyde, and detailed protocols for assessing its minimum inhibitory concentration (MIC).

Antimicrobial Activity of 2,5-Dihydroxybenzaldehyde

2,5-Dihydroxybenzaldehyde is a naturally occurring phenolic compound that has demonstrated antimicrobial activity against a range of microorganisms. Its efficacy is most pronounced against certain Gram-positive bacteria and mycobacteria.

Summary of Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the available data on the MIC of **2,5-Dihydroxybenzaldehyde** against various microorganisms.

Microorganism	Strain(s)	MIC Value(s)	Reference(s)
Staphylococcus aureus	Bovine mastitis isolates (172 strains)	MIC ₅₀ : 500 mg/L, MIC ₉₀ : 1000 mg/L	[1] [2] [3] [4] [5]
Mycobacterium avium subsp. paratuberculosis	Not specified	Inhibits growth (specific MIC not stated)	[6] [7] [8]
Campylobacter jejuni	Not specified	BA ₅₀ : 1,460 mg/L	[4]
Escherichia coli	Not specified	BA ₅₀ : 1,460 mg/L	[4]
Listeria monocytogenes	Not specified	BA ₅₀ : 1,460 mg/L	[4]
Salmonella enterica	Not specified	BA ₅₀ : 1,460 mg/L	[4]

Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. BA₅₀ (bacterial activity) is the concentration required to inhibit 50% of bacterial activity.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from a study determining the MIC of **2,5-Dihydroxybenzaldehyde** against bovine mastitis isolates of *Staphylococcus aureus* using a broth microdilution method.

[\[1\]](#)[\[2\]](#)

Materials:

- **2,5-Dihydroxybenzaldehyde** (Gentisaldehyde)
- Mueller-Hinton Broth (MHB)
- Bacterial culture in logarithmic growth phase
- Sterile 96-well microtiter plates

- Spectrophotometer (for measuring optical density at 600 nm)
- Incubator (37°C)

Procedure:

- Preparation of **2,5-Dihydroxybenzaldehyde** Stock Solution:
 - Prepare a stock solution of **2,5-Dihydroxybenzaldehyde** in an appropriate solvent (e.g., DMSO or ethanol). The concentration should be at least 10 times the highest final concentration to be tested.
 - Sterilize the stock solution by filtration through a 0.22 µm filter.
- Preparation of Bacterial Inoculum:
 - Inoculate a single colony of the test microorganism into a suitable broth medium (e.g., Tryptic Soy Broth).
 - Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).
 - Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
- Broth Microdilution Assay:
 - In a 96-well microtiter plate, perform serial two-fold dilutions of the **2,5-Dihydroxybenzaldehyde** stock solution in MHB to achieve a range of desired concentrations.
 - Add 100 µL of the diluted bacterial inoculum to each well containing the test compound.
 - Include a positive control well containing the bacterial inoculum in MHB without the test compound.
 - Include a negative control well containing MHB and the highest concentration of the test compound without the bacterial inoculum to check for compound sterility and color

interference.

- Seal the plate and incubate at 37°C for 18-24 hours.
- Determination of MIC:
 - After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of **2,5-Dihydroxybenzaldehyde** that completely inhibits visible growth of the microorganism.
 - Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration at which there is a significant reduction in OD₆₀₀ compared to the positive control.

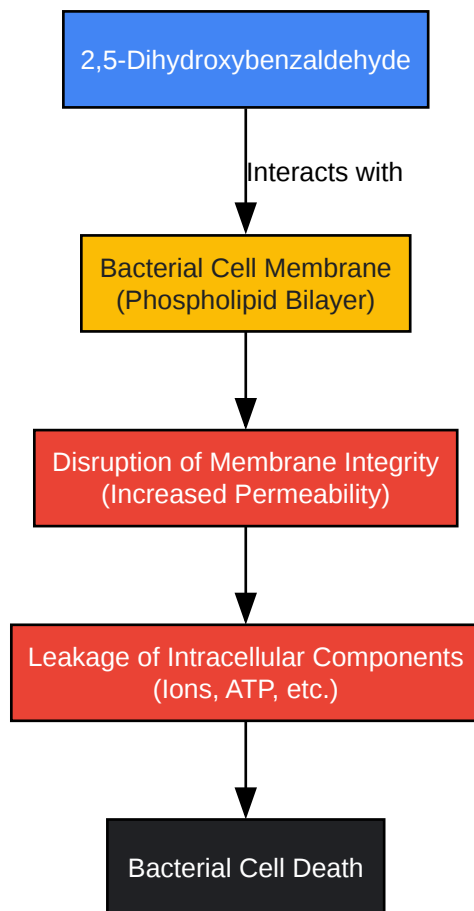
Mechanism of Action and Signaling Pathways

The antimicrobial activity of **2,5-Dihydroxybenzaldehyde** is believed to be multifactorial, with evidence suggesting effects on the bacterial cell membrane and inhibition of specific enzymes.

Proposed Mechanism: Bacterial Membrane Disruption

2,5-Dihydroxybenzaldehyde is thought to interact with the phospholipid bilayer of bacterial cell membranes, leading to a loss of integrity and function. This disruption can result in the leakage of intracellular components and ultimately cell death.

Proposed Mechanism of Action: Membrane Disruption



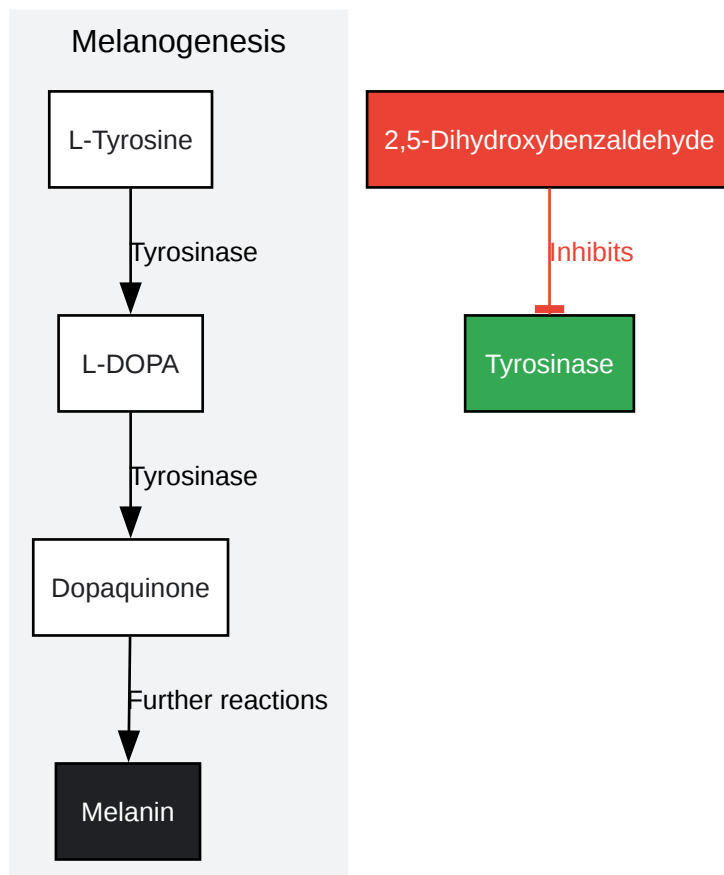
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Caption: Proposed mechanism of **2,5-Dihydroxybenzaldehyde** via membrane disruption.

Inhibition of Tyrosinase Signaling Pathway

2,5-Dihydroxybenzaldehyde has been identified as a tyrosine kinase inhibitor. One of the key enzymes it inhibits is tyrosinase, which is involved in melanin biosynthesis. While this is highly relevant in dermatological and cosmetic applications for its skin-lightening effects, the direct link to its antimicrobial activity is still under investigation. It is possible that inhibition of other essential bacterial tyrosine kinases contributes to its antimicrobial effect.

Tyrosinase Inhibition Pathway



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Caption: Inhibition of the tyrosinase pathway by **2,5-Dihydroxybenzaldehyde**.

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